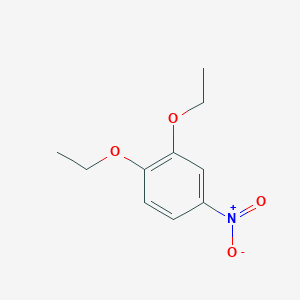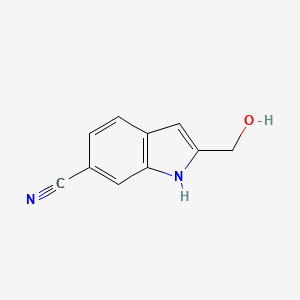
2-(Hydroxymethyl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Hydroxymethyl)-1H-indole-6-carbonitrile” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “2-(Hydroxymethyl)” part suggests a -CH2OH group is attached to the second carbon of the indole ring. The “6-carbonitrile” part indicates a -CN group is attached to the sixth carbon of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the hydroxymethyl and carbonitrile groups attached at the 2nd and 6th positions respectively . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the hydroxymethyl and carbonitrile groups . The hydroxymethyl group (-CH2OH) is a versatile functional group that can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The carbonitrile group (-CN) is also reactive and can participate in reactions such as hydrolysis, reduction, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar hydroxymethyl and carbonitrile groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .
科学的研究の応用
Synthesis and Chemical Transformations
- Novel Synthesis Approaches : Research has led to the development of innovative synthesis methods for indole derivatives, including 2-(Hydroxymethyl)-1H-indole-6-carbonitrile. One study detailed an efficient synthesis route for 4-hydroxy-1H-indole-2-carbonitrile via azide decomposition, showcasing the complexity of introducing cyano functionalities into the indole ring (Adams, Press, & Degan, 1991).
- Catalytic Transformations : Another research highlighted DBU-catalyzed alkyne-imidate cyclization processes for synthesizing 1-alkoxypyrazino[1,2-a]indoles from 1-(propargyl)indol-2-carbonitriles, indicating the versatility of indole derivatives in chemical transformations (Festa et al., 2018).
Biological Applications and Material Science
- Antitumor Activity : Indole derivatives have been investigated for their cytotoxic activities against various cancer cell lines. For instance, substituted 4,5,6,7-tetrahydroindoles exhibited significant inhibitory effects on tumor cell lines, including breast adenocarcinoma and lung cancer, highlighting their potential as cancer therapeutics (Mohareb & Abdelaziz, 2013).
- Fluorescent Properties : The chemoselective transformations of N-(propargyl)indole-2-carbonitriles into various compounds, including 1-aminopyrazino[1,2-a]indoles, have been explored, with some exhibiting fluorescent emissions. This suggests a potential application in the development of fluorescent materials and probes (Zalte et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or if it comes into contact with the skin or eyes . Proper safety precautions should be taken when handling this compound .
将来の方向性
The future directions for research on this compound could include exploring its potential uses in various fields . For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of more complex molecules . Further studies could also focus on developing more efficient methods for its synthesis .
特性
IUPAC Name |
2-(hydroxymethyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFKSYRAATNAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-1H-indole-6-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

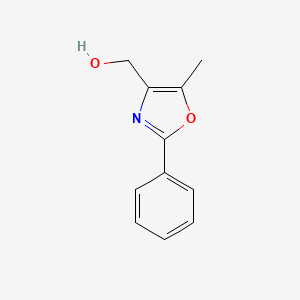
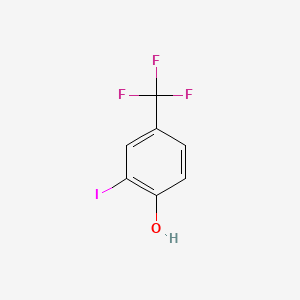
![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)
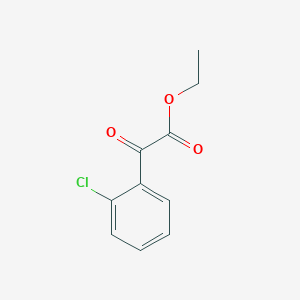
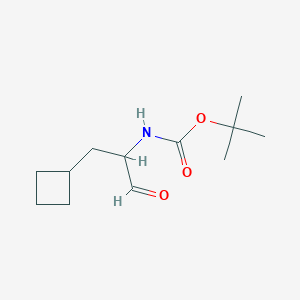
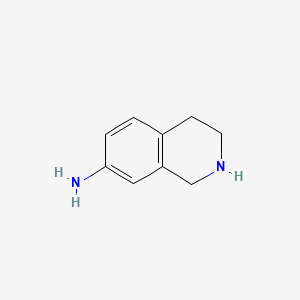
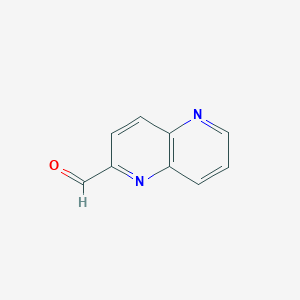
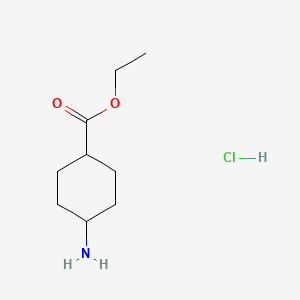
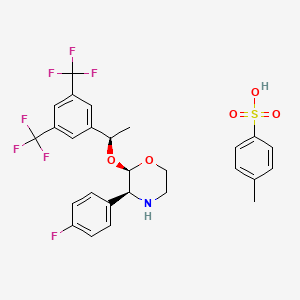
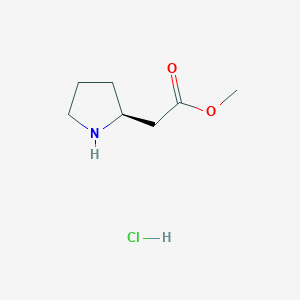
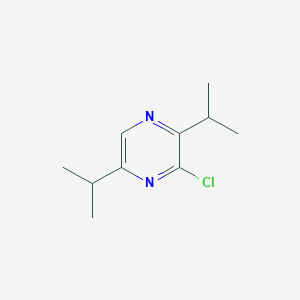
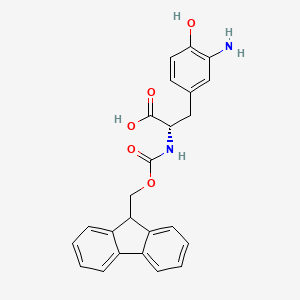
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
